N-Piperacillinyl Ampicillin

Process Chemistry Impurity Control Microreactor Synthesis

N-Piperacillinyl Ampicillin (CAS 65772-67-0), formally designated Piperacillin EP Impurity D, is a dimeric β-lactam conjugate formed by the covalent linkage of a piperacillin moiety to an ampicillin moiety via an amide bridge. It possesses a molecular formula of C₃₉H₄₄N₈O₁₀S₂ and a molecular weight of 848.94 g/mol.

Molecular Formula C39H44N8O10S2
Molecular Weight 848.9 g/mol
CAS No. 65772-67-0
Cat. No. B582120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Piperacillinyl Ampicillin
CAS65772-67-0
Synonyms[2S-[2α[S*(2R*,5S*,6S*)],5α,6β(S*)]]-6-[[[[[6-[[[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-yl]carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2
Molecular FormulaC39H44N8O10S2
Molecular Weight848.9 g/mol
Structural Identifiers
SMILESCCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)NC(C5=CC=CC=C5)C(=O)NC6C7N(C6=O)C(C(S7)(C)C)C(=O)O
InChIInChI=1S/C39H44N8O10S2/c1-6-44-17-18-45(33(54)32(44)53)37(57)43-22(20-15-11-8-12-16-20)28(49)42-23-30(51)46-25(38(2,3)58-34(23)46)29(50)40-21(19-13-9-7-10-14-19)27(48)41-24-31(52)47-26(36(55)56)39(4,5)59-35(24)47/h7-16,21-26,34-35H,6,17-18H2,1-5H3,(H,40,50)(H,41,48)(H,42,49)(H,43,57)(H,55,56)/t21-,22-,23-,24-,25+,26+,34-,35-/m1/s1
InChIKeyDPEZDVKIJPAEMF-SAJYMXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Piperacillinyl Ampicillin (CAS 65772-67-0) – Core Identity, Pharmacopoeial Role, and Procurement Relevance


N-Piperacillinyl Ampicillin (CAS 65772-67-0), formally designated Piperacillin EP Impurity D, is a dimeric β-lactam conjugate formed by the covalent linkage of a piperacillin moiety to an ampicillin moiety via an amide bridge [1]. It possesses a molecular formula of C₃₉H₄₄N₈O₁₀S₂ and a molecular weight of 848.94 g/mol [2]. This compound is not a therapeutic agent but a process-specific impurity that arises during the N-acylation step of piperacillin synthesis, specifically from the undesired reaction of piperacillin (PRL) with unreacted ampicillin (AMP) [3]. It is recognized by the European Pharmacopoeia (EP 10.0) as a known impurity of piperacillin sodium, distinguishing it from unknown or degradation-only impurities [3]. It is primarily procured as a characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) and commercial piperacillin production .

Why Generic Piperacillin Impurity Reference Standards Cannot Substitute for N-Piperacillinyl Ampicillin (Impurity D)


Generic substitution among piperacillin impurity reference standards is scientifically invalid because each EP-designated impurity possesses a distinct chemical structure, formation pathway, chromatographic retention behavior, and regulatory acceptance threshold [1]. N-Piperacillinyl Ampicillin (Impurity D) is uniquely a heterodimer of piperacillin and ampicillin (MW 848.94), whereas Impurity E is a low-MW side-chain fragment (1-ethyl-2,3-dioxopiperazine, MW ~142), and Impurity B is a hydrolytic ring-opening degradation product [2]. EP 10.0 explicitly assigns different classification tiers: Impurity D is a "known impurity" with an acceptance limit of ≤0.1%, while Impurity E is an "unknown impurity" capped at ≤0.05% [1]. Furthermore, Impurity D is formed during the condensation reaction and is notoriously difficult to remove downstream, making its reference standard indispensable for in-process control, whereas impurities A′, B′, and C′ can be removed in subsequent purification steps [1]. No alternative impurity reference material can serve as a surrogate for Impurity D in HPLC system suitability testing, retention time marker identification, or quantitative limit validation .

Quantitative Differential Evidence for N-Piperacillinyl Ampicillin (Impurity D) vs. Closest Comparators


Impurity D Content Reduction: Microreactor (0.080%) vs. Traditional Stirred Tank (0.340%) – A 4.25-Fold Improvement

In a direct head-to-head comparison using the same ampicillin chloride method, the content of N-Piperacillinyl Ampicillin (Impurity D) in the piperacillin condensation solution was reduced from 0.340% (traditional stirred tank reactor, 60 min reaction time) to 0.080% (three-feed membrane dispersion microreactor, 10 min reaction time), representing a 4.25-fold reduction. This was accompanied by a simultaneous increase in piperacillin content from 91.06% to 94.90% [1]. After full downstream processing, the final piperacillin product exhibited Impurity D content generally below 0.1%, meeting the EP pharmacopoeial guideline threshold [1]. In scale-up validation, the microreactor system achieved Impurity D content of ~0.077% with piperacillin purity above 99.7% [2].

Process Chemistry Impurity Control Microreactor Synthesis

Regulatory Classification: Impurity D as EP 'Known Impurity' (≤0.1%) vs. Impurity E as 'Unknown Impurity' (≤0.05%)

According to European Pharmacopoeia 10.0, Impurity D (N-Piperacillinyl Ampicillin) is explicitly classified as a 'known impurity,' while Impurity E is classified as an 'unknown impurity' [1]. This classification carries distinct regulatory consequences: known impurities in antibiotics must be kept at or below 0.1%, whereas unknown impurities are subject to a stricter ≤0.05% threshold [1]. The traditional stirred reactor produces Impurity D at ~0.340% (exceeding the 0.1% limit by 3.4-fold) and Impurity E at ~0.176% (exceeding the 0.05% threshold by 3.5-fold), rendering the product non-compliant [1]. In contrast, the microreactor process delivers Impurity D at 0.080% (compliant) and Impurity E at 0.035% (compliant) [1].

Pharmacopoeial Compliance Regulatory CMC ANDA Quality Control

Structural Differentiation: Heterodimer MW 848.94 vs. Parent Piperacillin MW 517.55 and Other Impurity Classes

N-Piperacillinyl Ampicillin (Impurity D) possesses a molecular weight of 848.94 g/mol (C₃₉H₄₄N₈O₁₀S₂), which is substantially larger than the parent drug piperacillin (MW 517.55, C₂₃H₂₇N₅O₇S) [1]. This mass difference of +331.39 Da arises from its heterodimeric structure in which a piperacillin penicillanoyl moiety is covalently linked via an amide bond to an ampicillin penicillanic acid moiety through a phenylacetyl bridge [2]. By comparison, Impurity E (1-ethyl-2,3-dioxopiperazine, MW ~142.16) is a small-molecule side-chain fragment, and Impurity B (piperacilloic acid, MW ~535) is a β-lactam ring-opened hydrolysis product [3]. The high MW and dual β-lactam architecture of Impurity D confer distinct chromatographic behavior, enabling its use as a system suitability marker in HPLC methods per EP methodology [4]. Its solubility is limited to DMSO (slightly) and methanol (slightly), with a melting point >165°C (decomposition) and predicted pKa of 2.44±0.50 [1].

Structural Elucidation Mass Spectrometry Impurity Profiling

Formation Pathway Specificity: Impurity D Derives from PRL–AMP Cross-Reaction and Is Downstream-Irremovable

The formation mechanism of N-Piperacillinyl Ampicillin (Impurity D) is uniquely tied to the condensation reaction between piperacillin (PRL) and unreacted ampicillin (AMP) during the N-acylation step, whereas Impurity E arises from the side reaction of PRL with 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride (EDPC) [1]. Critically, impurities A′ and C′ (degradation products from AMP and PRL in alkaline environment) and impurity B′ (EDPC hydrolysis product) can be easily removed in subsequent purification steps, but Impurity D and Impurity E are described as 'difficult to remove in the subsequent process,' necessitating strict control at the reaction stage itself [1]. This irreversibility is documented in both the microreactor study and in the degradative pathway analysis by Viola et al. (2019), who structurally characterized the analogous penicilloic acid–piperacillin dimer and proposed a general degradation pathway for β-lactam antibiotics involving dimer formation [2].

Synthesis Pathway Analysis Side Reaction Control Purification Feasibility

Deuterated Internal Standard: N-Piperacillinyl Ampicillin-d5 (MW 853.98, +5.04 Da Mass Shift) for LC-MS/MS Quantification

N-Piperacillinyl Ampicillin-d5 (CAS not separately assigned; MW 853.98, C₃₉H₃₉D₅N₈O₁₀S₂) is the pentadeuterated analog of Impurity D, providing a +5.04 Da mass shift that enables its use as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS methods . This mass shift is sufficient to avoid isotopic overlap with the natural abundance isotopologues of the unlabeled analyte while preserving identical chromatographic retention time and ionization efficiency . By contrast, no deuterated analog exists for Impurity E or Impurity B as a commercial reference standard, making Impurity D the only piperacillin process impurity for which a matched SIL-IS is available to support precise quantification in complex biological or pharmaceutical matrices . The d5-labeled compound requires storage at -20°C and has reported purity typically ≥95% .

Bioanalytical Method Validation Stable Isotope Labeling LC-MS/MS Quantification

Physicochemical Stability: Storage at -20°C, Thermal Lability >165°C (Decomposition), and Limited Solubility vs. Parent Drug

N-Piperacillinyl Ampicillin requires storage at -20°C (freezer) to maintain integrity, contrasting with piperacillin sodium API which is typically stored at 2–8°C [1]. The compound decomposes upon melting at >165°C without a defined boiling point, and its solubility is limited to DMSO (slightly) and methanol (slightly), whereas piperacillin sodium is freely soluble in water [2]. The predicted pKa of 2.44±0.50 indicates that Impurity D exists predominantly in its ionized carboxylate form at physiological and analytical pH ranges, which affects its chromatographic retention and extraction behavior relative to the parent drug [2]. The β-lactam ring in this dimeric structure remains susceptible to hydrolysis, consistent with the general degradative pathway described by Viola et al. (2019) [3]. These handling constraints are non-trivial: improper storage (e.g., refrigeration at 2–8°C vs. -20°C) can lead to degradation and inaccurate quantification in reference standard use.

Reference Standard Handling Stability Indicating Methods Forced Degradation Studies

High-Value Application Scenarios for N-Piperacillinyl Ampicillin (Impurity D) in Pharmaceutical Development and Quality Control


ANDA Filing: HPLC Method Validation and System Suitability Testing for Piperacillin Sodium Drug Substance

For generic drug manufacturers filing an Abbreviated New Drug Application (ANDA) for piperacillin sodium or piperacillin/tazobactam combination products, N-Piperacillinyl Ampicillin (Impurity D) is an indispensable reference standard. EP 10.0 explicitly lists Impurity D as a 'known impurity' requiring chromatographic identification and quantification at the ≤0.1% threshold [1]. The reference standard is used to establish system suitability (resolution between Impurity D and adjacent peaks, typically Impurity E), determine relative retention time (RRT), calculate response factors, and validate the HPLC method per ICH Q2(R1) guidelines. Without the authentic Impurity D reference standard, the ANDA submission lacks the required impurity profiling data for this specific EP-designated substance. The deuterated analog (d5) further supports LC-MS/MS method development for those seeking to implement mass spectrometric impurity confirmation in accordance with ICH M10 [2].

In-Process Control During Piperacillin Synthesis: Reaction Monitoring to Prevent Batch Failure

As demonstrated by Xie et al. (2020), Impurity D content in the condensation solution can vary from 0.080% (microreactor, compliant) to 0.340% (traditional stirred tank, non-compliant) [1]. Because Impurity D is classified as 'difficult to remove in the subsequent process,' its formation must be controlled during the reaction stage rather than relying on downstream purification [1]. Process chemists and chemical engineers procuring this reference standard use it as an in-process control marker to: (a) quantify Impurity D in real-time reaction samples via rapid HPLC, (b) determine whether a synthesis batch meets the ≤0.1% threshold before proceeding to costly downstream isolation and purification, and (c) optimize reaction parameters (pH, mixing rate, EDPC feed rate, ammonia feed distance) to minimize Impurity D formation. This application is unique to Impurity D—impurities A′, B′, and C′ do not require in-process monitoring because they are removable downstream [1].

Forced Degradation Studies and Stability-Indicating Method Development

The dimeric β-lactam structure of N-Piperacillinyl Ampicillin, combined with its thermal lability (>165°C decomposition) and susceptibility to hydrolytic ring-opening, makes it a critical marker in forced degradation studies of piperacillin drug substance and drug product. Per ICH Q1A(R2) guidelines, stressed samples (acid, base, oxidative, thermal, photolytic) must be analyzed for impurity profile changes. The degradation pathway elucidated by Viola et al. (2019) demonstrates that dimeric species analogous to Impurity D form and subsequently degrade under various pH and excipient conditions [2]. Procuring this reference standard enables stability-indicating method development that can distinguish Impurity D from its own degradation products (e.g., ring-opened forms), ensuring method specificity and accurate mass balance calculations.

ISO 17034 Certified Reference Material for GMP Quality Control Release Testing

For QC laboratories operating under GMP regulations, N-Piperacillinyl Ampicillin is available as an ISO 17034-certified reference material from accredited producers, ensuring metrological traceability to EP/BP pharmacopoeial standards [1]. This is distinct from mere chemical reagent-grade material: ISO 17034 certification provides documented uncertainty budgets, homogeneity testing, and stability monitoring data that support the reference standard's use in GMP batch release testing. In the context of piperacillin sodium API manufacturing, the certified Impurity D reference standard is used to: (a) calibrate HPLC systems for quantitative impurity determination, (b) verify the identity of Impurity D peaks in batch chromatograms via retention time matching, and (c) serve as the reference in the calculation of impurity content against the 0.1% EP acceptance criterion. The availability of this certified standard from multiple suppliers (CATO, Clearsynth, Pharmaffiliates, Axios Research) provides procurement flexibility while maintaining regulatory compliance [1] [2].

Quote Request

Request a Quote for N-Piperacillinyl Ampicillin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.